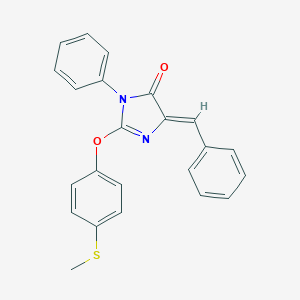![molecular formula C13H12N2O3 B296004 3-[5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]acrylic acid](/img/structure/B296004.png)
3-[5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]acrylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]acrylic acid, also known as DMOAA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMOAA is a derivative of acrylic acid and belongs to the oxadiazole family of compounds.
Wirkmechanismus
The exact mechanism of action of 3-[5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]acrylic acid is not fully understood. However, it is believed that this compound exerts its biological effects by inhibiting certain enzymes and signaling pathways in cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis. In addition, this compound has been shown to have anti-microbial activity against various bacterial and fungal strains.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-[5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]acrylic acid is its versatility in various fields of research. This compound can be easily synthesized and modified to suit specific research needs. However, one of the limitations of this compound is its potential toxicity. This compound has been shown to be toxic to certain cell lines at high concentrations.
Zukünftige Richtungen
There are several future directions for research on 3-[5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]acrylic acid. In medicinal chemistry, further studies are needed to elucidate the exact mechanism of action of this compound and to optimize its therapeutic potential. In material science, this compound can be further explored as a building block for the synthesis of novel materials with unique properties. In analytical chemistry, this compound can be used for the development of new analytical methods for the detection and quantification of various compounds.
Conclusion:
In conclusion, this compound is a versatile chemical compound with potential applications in various fields of research. Its synthesis method is well-established, and its scientific research application has been extensively studied. Further research is needed to fully understand the mechanism of action of this compound and to optimize its potential in various fields.
Synthesemethoden
3-[5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]acrylic acid can be synthesized through a multistep process that involves the reaction of 2,5-dimethylphenyl hydrazine with ethyl acetoacetate to form 5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-amine. This intermediate product is then reacted with acryloyl chloride to form this compound.
Wissenschaftliche Forschungsanwendungen
3-[5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]acrylic acid has been studied extensively for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, this compound has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties. In material science, this compound has been used as a building block for the synthesis of novel polymers and materials. In analytical chemistry, this compound has been used as a derivatization reagent for the analysis of various compounds.
Eigenschaften
Molekularformel |
C13H12N2O3 |
|---|---|
Molekulargewicht |
244.25 g/mol |
IUPAC-Name |
(E)-3-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]prop-2-enoic acid |
InChI |
InChI=1S/C13H12N2O3/c1-8-3-4-9(2)10(7-8)13-15-14-11(18-13)5-6-12(16)17/h3-7H,1-2H3,(H,16,17)/b6-5+ |
InChI-Schlüssel |
ZJRMTZSJPDNTCV-AATRIKPKSA-N |
Isomerische SMILES |
CC1=CC(=C(C=C1)C)C2=NN=C(O2)/C=C/C(=O)O |
SMILES |
CC1=CC(=C(C=C1)C)C2=NN=C(O2)C=CC(=O)O |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)C2=NN=C(O2)C=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


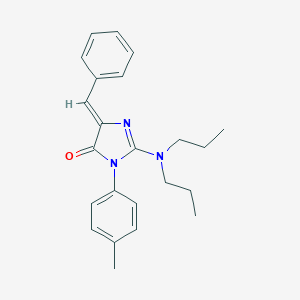

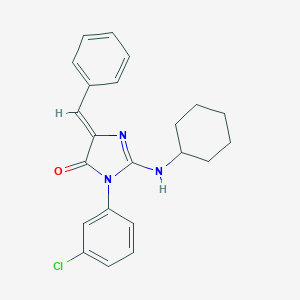


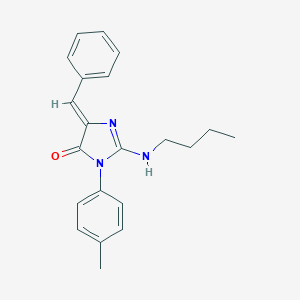
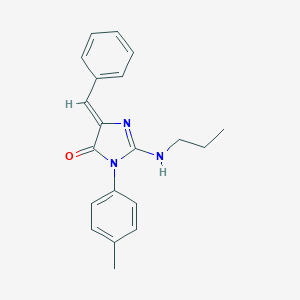

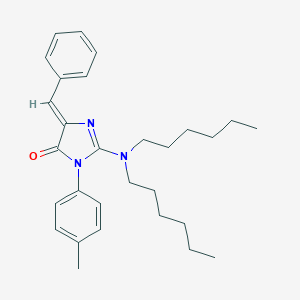

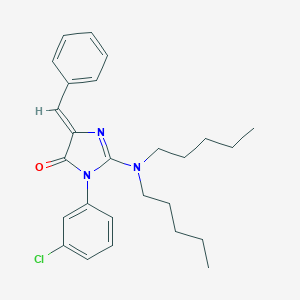
![5-benzylidene-3-(4-methylphenyl)-2-[4-(methylsulfanyl)phenoxy]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B295941.png)
![5-benzylidene-3-(3-chlorophenyl)-2-[4-(methylsulfanyl)phenoxy]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B295943.png)
